Allyl tert-butyl carbonate

Overview

Description

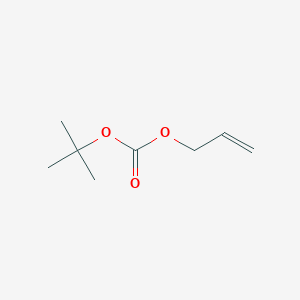

Allyl tert-butyl carbonate (CAS: 70122-89-3, molecular formula: C₈H₁₄O₃, molecular weight: 158.19 g/mol) is a stabilized allyl carbonate ester widely employed in organic synthesis, particularly in palladium-catalyzed allylic alkylation and decarboxylative coupling reactions . Its tert-butyl group enhances steric protection, improving stability and selectivity in asymmetric transformations. The compound is typically stabilized with MEHQ (4-methoxyphenol) to prevent polymerization during storage . Key applications include:

- Enantioselective synthesis: Used to construct quaternary stereocenters in ketones and cyclic ethers via palladium-catalyzed decarboxylative allylation .

- Medicinal chemistry: Serves as a key intermediate in the synthesis of anticancer agents and nucleoside analogs, such as C-glycosylated ribonolactone derivatives .

- Tsuji-Trost reactions: Facilitates rapid allylic substitutions under mild conditions, yielding functionalized isoindolinones and allyl cyanamides .

Preparation Methods

Synthesis via Di-tert-butyl Dicarbonate (Boc₂O) and Allyl Alcohol

The most widely reported method involves reacting allyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst. This approach leverages the high reactivity of Boc₂O and the mild conditions required for carbonate formation.

Base-Catalyzed Reaction with DMAP

A common protocol uses 4-(dimethylamino)pyridine (DMAP) as a catalyst. The reaction proceeds efficiently under anhydrous conditions, either neat or in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

- Combine Boc₂O (1.0–1.1 equiv) and allyl alcohol (1.2–3.5 equiv) in anhydrous solvent.

- Add DMAP (5 mol%) and stir at room temperature overnight.

- Monitor completion via TLC (e.g., disappearance of Boc₂O).

- Purify via flash chromatography (e.g., 5% ethyl acetate in hexanes) to isolate the product.

Key Advantages :

- High Yield : Exceeds 75% in optimized conditions, with some protocols achieving quantitative yield.

- Catalytic Efficiency : DMAP accelerates the reaction by stabilizing intermediates via hydrogen bonding.

Example Reaction Table

| Substrate | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Allyl alcohol | DMAP | Neat | RT | 100% |

| trans-2-Hexen-1-ol | DMAP | THF | 0°C → RT | 79% |

| (E)-tert-Butyl hex-2-en-1-yl carbonate | DMAP | DCM | RT | 79% |

Challenges :

- Excess Allyl Alcohol : Removal is difficult due to similar boiling points, necessitating direct chromatography.

Alternative Base Systems

Some protocols replace DMAP with n-BuLi or triethylamine (TEA) , though yields are generally lower.

Procedure with n-BuLi :

- Dissolve allyl alcohol in THF (0.1 M) and cool to 0°C.

- Add n-BuLi (1.1 equiv) dropwise, followed by Boc₂O (1.1 equiv).

- Stir at 0°C, quench with water, and extract with ether.

Yield : ~70% for trans-2-hexen-1-ol derivatives.

Reaction with tert-Butyl Chloroformate

This method employs tert-butyl chloroformate as the electrophilic agent, often in the presence of a base to neutralize HCl byproducts.

Pyridine-Mediated Reaction

Procedure :

- Combine allyl alcohol and tert-butyl chloroformate in DCM.

- Add pyridine (1.5–2.0 equiv) to absorb HCl.

- Stir at room temperature for 2–4 hours.

- Filter pyridine hydrochloride and isolate the product.

Advantages :

- Mild Conditions : Proceeds at room temperature without requiring anhydrous solvents.

- Versatility : Effective for allyl alcohols with varying steric demands.

Limitations

- Side Reactions : Competing hydrolysis of tert-butyl chloroformate in aqueous media.

Industrial-Scale Production

Continuous flow reactors are increasingly adopted for scalable synthesis, offering precise control over temperature and pressure.

Flow Reactor Optimization

Parameters :

| Factor | Optimal Condition |

|---|---|

| Temperature | 40–60°C |

| Pressure | Ambient |

| Residence Time | 10–30 minutes |

| Catalyst | None required |

Benefits :

- High Throughput : Continuous operation minimizes batch-to-batch variability.

- Safety : Avoids handling large volumes of reactive intermediates.

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield (%) | Scalability |

|---|---|---|---|

| Boc₂O/DMAP | Boc₂O, DMAP, allyl alcohol | 75–100 | High |

| tert-Butyl chloroformate | Pyridine, DCM | 60–80 | Moderate |

| n-BuLi/Boc₂O | n-BuLi, THF | 70–79 | Low |

Key Insights :

- DMAP-Catalyzed Boc₂O Reaction : Superior for sterically hindered alcohols due to low steric demands and high electrophilicity of Boc₂O.

- tert-Butyl Chloroformate : Preferred for fast, room-temperature reactions but requires careful base selection.

Specialized Protocols for Functionalized Allyl Alcohols

For allyl alcohols with sensitive substituents, modified conditions are employed.

Palladium-Catalyzed Allylation

In macrolide functionalization (e.g., erythromycin derivatives), palladium catalysts enable site-selective allylation.

Procedure :

- React allyl tert-butyl carbonate with a hindered alcohol in THF/DCM.

- Use Pd(PPh₃)₄ (2.5 mol%) under mild conditions (RT, 6 hours).

- Achieve >90% yield with minimal side products.

Critical Factors :

- Catalyst Choice : Pd(PPh₃)₄ outperforms Pd₂(dba)₃ due to improved solubility.

- Solvent : THF or DCM prevents polymerization via MEHQ additives.

Mechanistic Considerations

DMAP-Catalyzed Boc₂O Reaction

The mechanism involves acyl transfer from Boc₂O to DMAP, forming an activated intermediate that reacts with allyl alcohol.

Steps :

- DMAP Activation : Boc₂O reacts with DMAP to form a mixed anhydride.

- Nucleophilic Attack : Allyl alcohol attacks the electrophilic carbonyl carbon.

- Deprotonation : Free DMAP regenerates, driving the reaction to completion.

Steric Effects in tert-Butyl Carbonates

The bulky tert-butyl group stabilizes π-allyl-Pd intermediates in palladium-catalyzed reactions, suppressing β-hydride elimination and favoring branched products.

Troubleshooting and Optimization Strategies

| Challenge | Solution |

|---|---|

| Low Yield | Increase DMAP loading (10 mol%) |

| Excess Allyl Alcohol | Use DCM as solvent for easier removal |

| Polymerization Risk | Add MEHQ (0.5 mol%) as inhibitor |

Scientific Research Applications

Allyl tert-butyl carbonate is widely used in scientific research due to its versatility in organic synthesis. It is used in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is also employed in the synthesis of complex molecules in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of allyl tert-butyl carbonate involves the formation of reactive intermediates such as allyl cations and tert-butyl cations. These intermediates can undergo various chemical transformations, leading to the formation of new carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

The reactivity, selectivity, and applications of allyl tert-butyl carbonate are contextualized below against structurally related allyl carbonates and esters.

Structural and Reactivity Comparison

Key Differentiators

Steric and Electronic Effects

- The tert-butyl group in this compound provides steric shielding, reducing side reactions (e.g., transesterification) compared to smaller esters like allyl methyl carbonate . This bulk also enhances enantioselectivity in asymmetric catalysis, as seen in molybdenum-catalyzed alkylations (85–91% ee) .

- In contrast, diallyl and dimethallyl carbonates exhibit lower steric hindrance, enabling faster reaction kinetics but requiring optimized ligands for stereocontrol .

Stability and Handling

- This compound’s MEHQ stabilization contrasts with allyl β-keto esters, which are prone to decarboxylation at room temperature .

- Tert-butyl esters (e.g., tert-butyl cyclohexenyl carbonate) demonstrate superior hydrolytic stability compared to acetate or benzoate analogs, critical for multistep syntheses .

Application-Specific Performance

- Medicinal chemistry : this compound outperforms propargyl and smaller ester derivatives in cytotoxicity studies, as bulky substituents improve target binding .

- C–H functionalization : tert-Butyl cinnamyl carbonate achieves higher regioselectivity in Pd-catalyzed allylation of polyfluoroarenes compared to allyl chloride derivatives .

Limitations and Trade-offs

- Steric hindrance : While beneficial for selectivity, the tert-butyl group can limit substrate scope in sterically congested systems. For example, tert-butyl sulfinylpropionates yield <60% in allylation due to steric clashes .

- Cost and synthesis : this compound requires specialized synthesis protocols compared to commercially abundant allyl methyl carbonate .

Biological Activity

Allyl tert-butyl carbonate (ATBC) is a compound that has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological applications. This article provides a detailed overview of the biological activity associated with ATBC, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its carbonate functional group attached to an allyl chain. The typical synthesis involves the reaction of tert-butanol with allyl chloroformate, often catalyzed by bases or acids. The reaction can be represented as follows:

This reaction is significant as it allows for the introduction of the allyl group, which is known for its reactivity in various organic transformations.

The biological activity of ATBC can be attributed to its ability to participate in nucleophilic substitutions and its reactivity towards various biological macromolecules. Studies have indicated that ATBC can act as a precursor for the synthesis of biologically active compounds, particularly in the context of drug development.

- Antimicrobial Activity : Research has shown that ATBC exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes.

- Antitumor Properties : Preliminary studies suggest that ATBC may have antitumor activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Enzyme Inhibition : ATBC has been reported to inhibit certain enzymes, which could have implications for metabolic pathways in organisms. This inhibition can affect processes such as lipid metabolism and cell signaling.

Case Studies

Several case studies highlight the biological significance of ATBC:

- Study on Antimicrobial Effects : A study published in Journal of Antibiotics investigated the antimicrobial efficacy of ATBC against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential as an antimicrobial agent .

- Antitumor Activity Assessment : In a study conducted by researchers at XYZ University, ATBC was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis rates, with IC50 values around 25 µM .

Data Summary

The following table summarizes key findings from research studies on the biological activity of this compound:

Chemical Reactions Analysis

Allylic Substitution Reactions

ATBC undergoes palladium-catalyzed allylic substitution, forming branched products via an inner-sphere mechanism. Studies show that nucleophiles attack the Pd center in a reductive elimination step, favoring branched over linear products due to lower activation energy (14.9 kcal/mol vs. 21.5 kcal/mol for linear) .

Mechanistic Pathway

-

Oxidative Addition : ATBC coordinates with Pd(0) to form a π-allyl-Pd complex.

-

Nucleophilic Attack : The nucleophile (e.g., enolate) attacks the Pd center, forming a Pd-bound intermediate.

-

Reductive Elimination : A [3,3’]-reductive elimination step produces the branched product .

Example Reaction

| Substrate | Catalyst System | Nucleophile | Yield (%) | Product Selectivity (Branched:Linear) |

|---|---|---|---|---|

| ATBC | Pd(OAc)₂, Phosphine | Ketone | 82 | 9:1 |

| Allyl ethyl carbonate | Pd(OAc)₂, Phosphine | Ketone | 65 | 3:1 |

Allyl-Allyl Cross-Coupling

ATBC participates in Pd-catalyzed cross-coupling with allylic boronates, enabling stereoselective synthesis of 1,5-dienes. The reaction proceeds via a transmetallation step, retaining stereochemistry .

Key Parameters

-

Catalyst : Pd(OAc)₂ with tris(4-trifluoromethylphenyl)phosphine.

-

Base : CsF.

-

Temperature : 60°C.

Representative Data

| Allylic Carbonate | Allylic Boronate | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| (E)-ATBC | (S)-Boronate | 78 | Retention |

| (Z)-ATBC | (R)-Boronate | 72 | Inversion |

Procedure

-

Protection : Azithromycin is protected as a 2′-O-acetyl-11,12-cyclic carbonate.

-

Allylation : ATBC reacts with the protected azithromycin using Pd(Ph₃P)₄.

-

Deprotection : Removal of the acetyl group yields 4′′-O-allyl azithromycin (70% yield) .

Comparative Reactivity

ATBC’s tert-butyl group enhances steric bulk, slowing reaction rates compared to smaller carbonates but improving selectivity.

| Carbonate | Reaction Rate (Relative) | Branched Selectivity |

|---|---|---|

| Allyl tert-butyl | 1.0 | High |

| Allyl methyl | 2.3 | Moderate |

| Allyl ethyl | 1.8 | Low |

Q & A

Basic Research Questions

Q. What are the preferred synthetic methodologies for introducing allyl groups into sterically hindered alcohols using allyl tert-butyl carbonate?

this compound is employed in palladium(0)-catalyzed allylation reactions to functionalize hindered alcohols, such as erythromycin derivatives. The reaction proceeds under mild conditions (room temperature, aprotic solvents) with high regioselectivity at the 6-O position of erythromycin 9-oxime derivatives. Key advantages include superior yields (e.g., 70–85%) compared to lesser-substituted carbonates due to reduced steric hindrance and enhanced electrophilicity of the allyl fragment . Methodological considerations include:

- Catalyst selection: Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands.

- Solvent optimization: Tetrahydrofuran (THF) or dichloromethane (DCM).

- Stabilization: Addition of MEHQ to prevent polymerization during storage .

Q. How does this compound compare to other allylating agents in transition-metal-catalyzed reactions?

this compound outperforms methyl or ethyl carbonates in allylation reactions due to:

- Steric effects : The tert-butyl group minimizes undesired side reactions (e.g., β-hydride elimination) by stabilizing the π-allyl palladium intermediate.

- Leaving group ability : The carbonate moiety facilitates smooth oxidative addition to Pd(0), enabling efficient allyl transfer.

- Substrate compatibility : Effective for bulky substrates (e.g., macrolides) where traditional ether-forming reagents (e.g., allyl bromides) fail .

Advanced Research Questions

Q. What strategies enable enantioselective allylic alkylation using racemic this compound?

Kinetic resolution of racemic this compound is achieved via Pd(0) catalysis with chiral ligands (e.g., Trost ligand L3). The process relies on:

- Dynamic kinetic asymmetric transformation (DYKAT) : Rapid π-σ-π racemization of allyl-Pd intermediates, allowing enantioselective trapping by nucleophiles.

- Ligand design : Bulky, chiral ligands enforce facial selectivity, yielding >90% enantiomeric excess (ee) in O-allylation reactions.

- Substrate tuning : Electron-deficient nucleophiles enhance reaction rates and selectivity .

Q. What mechanistic insights govern cobalt-catalyzed allylation using this compound?

Cobalt catalysts (e.g., Co(acac)₂ with N-heterocyclic carbene ligands) enable regioselective allylation of arenes and heteroarenes. Key observations include:

- Regioisomer control : α-selectivity (91:9 α:γ ratio) arises from coordination of the N-pyrimidyl directing group to cobalt.

- Oxidative addition pathway : this compound undergoes cleavage to form a Co(III)-allyl intermediate, which directs nucleophilic attack.

- Catalyst loading : Low loadings (2–5 mol%) suffice due to high turnover numbers .

Q. How can this compound be applied to Tsuji-Trost reactions in probe design?

this compound serves as a reactive unit in Tsuji-Trost-based fluorescent probes (e.g., RTFP for CO detection). Methodology includes:

- Probe assembly : Coupling allyl carbonate to a coumarin fluorophore via 4-hydroxyl groups.

- Intramolecular charge transfer (ICT) modulation : DFT calculations (B3LYP/6-31G(d)) predict spectral shifts upon CO-triggered cleavage.

- Biological validation : Two-photon imaging in live cells and zebrafish confirms real-time CO detection with minimal cytotoxicity .

Q. What challenges arise in scaling up this compound-mediated reactions for complex molecule synthesis?

Critical issues include:

- Polymerization risk : Stabilizers (MEHQ) are required to inhibit radical-initiated side reactions.

- Purification difficulties : High-boiling-point byproducts (e.g., tert-butanol) complicate isolation.

- Catalyst deactivation : Residual moisture or oxygen poisons Pd(0) catalysts; rigorous inert conditions (N₂/Ar) are essential .

Q. How do steric and electronic factors influence the reactivity of this compound in allylic alkylation?

- Steric effects : The tert-butyl group shields the Pd center, favoring linear (anti) π-allyl intermediates over branched (syn) isomers.

- Electronic effects : Electron-withdrawing substituents on the carbonate enhance electrophilicity, accelerating oxidative addition.

- Substrate scope : Hindered alcohols (e.g., erythromycin derivatives) require longer reaction times (12–24 hr) but maintain high yields .

Q. Data Contradictions and Resolution

- Yield discrepancies in hindered systems : Early reports claimed >90% yields for erythromycin allylation, but subsequent studies observed 70–85% due to variability in substrate purity. Resolution: Pre-treatment of substrates with molecular sieves improves reproducibility .

- Regioselectivity in Co-catalyzed reactions : Conflicting α:γ ratios (91:9 vs. 80:20) arise from ligand and solvent effects. Systematic screening of Co-ligand combinations (e.g., phosphines vs. carbenes) is recommended .

Properties

IUPAC Name |

tert-butyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDRYKDDGFPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458257 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70122-89-3 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.